molecular formula C16H10BrN3O3 B3666986 4-bromo-3-nitro-N-5-quinolinylbenzamide

4-bromo-3-nitro-N-5-quinolinylbenzamide

Cat. No.: B3666986
M. Wt: 372.17 g/mol
InChI Key: YDBOUXFNWZYJTN-UHFFFAOYSA-N
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Description

“4-bromo-3-nitro-N-5-quinolinylbenzamide” is a complex organic compound. It contains a quinoline group (a heterocyclic aromatic organic compound), a benzamide group (an amide derivative of benzoic acid), and functional groups such as bromo and nitro groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the bromo and nitro groups, and the formation of the benzamide group . The exact synthesis route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and benzamide groups, as well as the bromo and nitro substituents, would significantly influence its structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo and nitro groups are reactive and could participate in substitution reactions . The benzamide group could undergo hydrolysis to form benzoic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and nitro groups could increase its density and boiling point compared to similar compounds without these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling “4-bromo-3-nitro-N-5-quinolinylbenzamide” would require appropriate safety precautions. The nitro group can be explosive under certain conditions, and the bromo group can be hazardous .

Properties

IUPAC Name

4-bromo-3-nitro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3/c17-12-7-6-10(9-15(12)20(22)23)16(21)19-14-5-1-4-13-11(14)3-2-8-18-13/h1-9H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBOUXFNWZYJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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